molecular formula C14H21NO2 B5421893 4-methoxy-3-methyl-N-(pentan-3-yl)benzamide

4-methoxy-3-methyl-N-(pentan-3-yl)benzamide

Cat. No.: B5421893
M. Wt: 235.32 g/mol
InChI Key: UXQDZTRJRPOGDP-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(pentan-3-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, is characterized by its unique structure, which includes a methoxy group, a methyl group, and a pentan-3-yl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(pentan-3-yl)benzamide typically involves the condensation of 4-methoxy-3-methylbenzoic acid with pentan-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(pentan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-3-methyl-N-(pentan-3-yl)benzamide.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include 4-hydroxy-3-methyl-N-(pentan-3-yl)benzamide, 4-methoxy-3-methyl-N-(pentan-3-yl)aniline, and various halogenated derivatives.

Scientific Research Applications

4-methoxy-3-methyl-N-(pentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-nitro-N-(pentan-3-yl)benzamide
  • 4-methoxy-3-amino-N-(pentan-3-yl)benzamide
  • 4-methoxy-3-methyl-N-(butan-2-yl)benzamide

Uniqueness

4-methoxy-3-methyl-N-(pentan-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-methoxy-3-methyl-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-12(6-2)15-14(16)11-7-8-13(17-4)10(3)9-11/h7-9,12H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQDZTRJRPOGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared in a similar manner as described in example 4 from 4-methoxy-3-methylbenzoic acid and pentan-3-amine. MS (M+H, 236)
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